
1-(1H-pyrazol-4-yl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-pyrazol-4-yl)imidazolidin-2-one is a heterocyclic compound that features both pyrazole and imidazolidinone rings. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: 1-(1H-pyrazol-4-yl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the condensation of 1H-pyrazole-4-carbaldehyde with ethylenediamine, followed by cyclization to form the imidazolidinone ring. This reaction typically requires a catalyst, such as a Lewis acid, and is carried out under reflux conditions in a suitable solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions: 1-(1H-pyrazol-4-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the imidazolidinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of 1-(1H-pyrazol-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential medicinal applications. The pyrazole ring can interact with active sites of enzymes, while the imidazolidinone ring can form hydrogen bonds with surrounding amino acids, stabilizing the compound-enzyme complex .
Similar Compounds:
1-(1H-pyrazol-4-yl)imidazole: Similar structure but lacks the imidazolidinone ring.
1-(1H-pyrazol-4-yl)pyrrolidin-2-one: Contains a pyrrolidinone ring instead of an imidazolidinone ring.
1-(1H-pyrazol-4-yl)tetrahydropyrimidin-2-one: Features a tetrahydropyrimidinone ring.
Uniqueness: this compound is unique due to the presence of both pyrazole and imidazolidinone rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, distinguishing it from other similar compounds .
特性
分子式 |
C6H8N4O |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
1-(1H-pyrazol-4-yl)imidazolidin-2-one |
InChI |
InChI=1S/C6H8N4O/c11-6-7-1-2-10(6)5-3-8-9-4-5/h3-4H,1-2H2,(H,7,11)(H,8,9) |
InChIキー |
BIETZTCUPCCUPL-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)N1)C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)

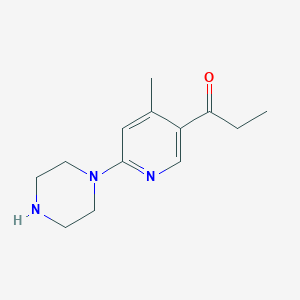
![2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)

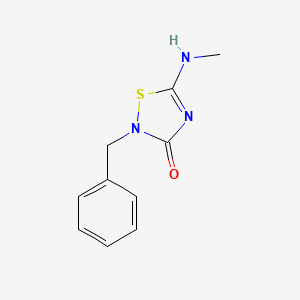
![2-Tosyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11795593.png)
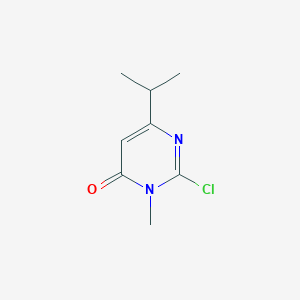

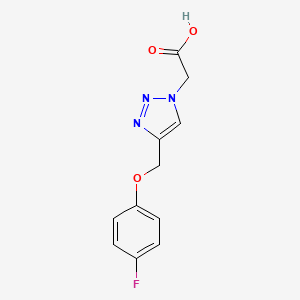
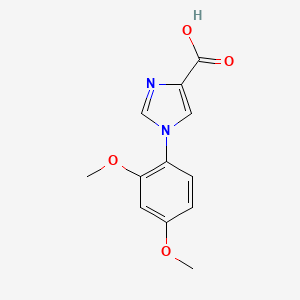
![5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11795620.png)

